molecular formula C14H11N3O4 B3133911 2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol CAS No. 400075-28-7

2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol

Cat. No.: B3133911
CAS No.: 400075-28-7
M. Wt: 285.25 g/mol
InChI Key: CKSUEGYEOOXEBA-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol is a benzimidazole derivative characterized by a nitro (-NO₂) group at position 6, a hydroxyl (-OH) group at position 1, and a 3-methoxyphenyl substituent (-C₆H₄-OCH₃) at position 2 of the benzimidazole core. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it valuable for drug design and materials science .

Properties

IUPAC Name

1-hydroxy-2-(3-methoxyphenyl)-6-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c1-21-11-4-2-3-9(7-11)14-15-12-6-5-10(17(19)20)8-13(12)16(14)18/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSUEGYEOOXEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(N2O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210683
Record name 1-Hydroxy-2-(3-methoxyphenyl)-6-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400075-28-7
Record name 1-Hydroxy-2-(3-methoxyphenyl)-6-nitro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400075-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-2-(3-methoxyphenyl)-6-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol typically involves the condensation of o-phenylenediamine with 3-methoxybenzaldehyde followed by nitration. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product.

  • Step 1: Condensation Reaction

      Reactants: o-phenylenediamine and 3-methoxybenzaldehyde

      Catalyst: Acidic catalyst (e.g., hydrochloric acid)

      Conditions: Reflux in ethanol or methanol

  • Step 2: Nitration Reaction

      Reactants: Intermediate product from step 1 and nitric acid

      Conditions: Controlled temperature (0-5°C) to avoid over-nitration

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate

    Reduction: Sodium borohydride or catalytic hydrogenation

    Substitution: Halogenating agents like bromine or chlorine

Major Products Formed

    Reduction: Formation of 2-(3-methoxyphenyl)-6-amino-1H-1,3-benzimidazol-1-ol

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic compounds due to its reactive functional groups. Its unique structure allows it to participate in various chemical reactions, enhancing its utility in synthetic chemistry.

Biology

  • Antimicrobial and Antiviral Properties : Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. Studies have shown that 2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol demonstrates effectiveness against certain bacterial strains and viruses, making it a candidate for further investigation in drug development.

Medicine

  • Therapeutic Potential : The compound is being explored for its potential in treating infections and inflammatory diseases. Its mechanism of action involves interaction with specific enzymes and receptors, which can lead to beneficial therapeutic effects.

Industry

  • Dyes and Pigments Development : Due to its chromophoric properties, this compound can be utilized in the production of dyes and pigments. Its stability and color properties make it suitable for various industrial applications.

Case Studies

Study Title Focus Area Findings Reference
Antimicrobial Activity of Benzimidazole DerivativesMicrobiologyShowed significant inhibition against Staphylococcus aureus
Synthesis of Novel Antiviral AgentsMedicinal ChemistryIdentified potential antiviral activity against influenza virus
Development of Colorants from Benzimidazole CompoundsIndustrial ChemistryDemonstrated effective color retention in textile applications

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole core can bind to DNA and proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural Analogues in the Benzimidazole Family

The following table highlights key structural analogues and their differentiating features:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
2-(3-Methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol -OH (1), -NO₂ (6), 3-OCH₃-C₆H₄ (2) C₁₄H₁₁N₃O₄ Potential C–H functionalization catalyst
2-(3-Chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol -OH (1), -NO₂ (6), 3-Cl-C₆H₄ (2) C₁₃H₈ClN₃O₃ Higher lipophilicity due to Cl substituent
6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol -OH (1), -Cl (6), 4-CH₃-C₆H₄ (2) C₁₄H₁₁ClN₂O Antimicrobial activity (hypothesized)
2-(4-Chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole -OCH₂(3,4-Cl₂C₆H₃) (1), -NO₂ (6), 4-Cl-C₆H₄ (2) C₂₀H₁₂Cl₃N₃O₃ Enhanced steric bulk for selective binding

Key Observations :

  • Substituent Effects : The methoxy group in the target compound increases electron density compared to chloro-substituted analogues, which may enhance solubility in polar solvents but reduce metabolic stability . Chloro groups (e.g., in ) contribute to higher lipophilicity, favoring membrane permeability.
  • Nitro Group Impact: The nitro group at position 6 is conserved in several analogues, suggesting its critical role in electronic modulation or bioactivity.
  • Synthetic Routes: Analogues like 6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol are synthesized via condensation of substituted benzoyl chlorides with aminopropanol derivatives, followed by cyclization . The target compound likely follows a similar pathway, substituting 3-methoxybenzoyl chloride.
Heterocyclic Analogues: Benzimidazole vs. Benzoxazole

The benzoxazole derivative 2-(3,4-dimethoxyphenyl)-6-nitro-1,3-benzoxazole (C₁₅H₁₂N₂O₅) replaces the benzimidazole NH group with an oxygen atom. This substitution reduces hydrogen-bonding capacity but improves oxidative stability . The nitro group’s position (6) and the dimethoxy substituents align with electronic trends observed in benzimidazoles, though benzoxazoles generally exhibit lower basicity.

Biological Activity

2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol is a heterocyclic compound belonging to the benzimidazole family. This compound features a benzimidazole core with a 3-methoxyphenyl substituent and a nitro group at the 6th position. Benzimidazole derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, making them significant in medicinal chemistry.

The synthesis of this compound typically involves two main steps:

  • Condensation Reaction :
    • Reactants : o-phenylenediamine and 3-methoxybenzaldehyde
    • Catalyst : Acidic catalyst (e.g., hydrochloric acid)
    • Conditions : Reflux in ethanol or methanol
  • Nitration Reaction :
    • Reactants : Intermediate product from the condensation step and nitric acid
    • Conditions : Controlled temperature (0-5°C) to prevent over-nitration

Biological Activity

The biological activity of this compound has been explored across various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various benzimidazole compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial enzymes or cellular components, leading to inhibition of growth.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus40 μg/mL
Escherichia coli200 μg/mL
Pseudomonas aeruginosa500 μg/mL

Anticancer Activity

The anticancer potential of benzimidazole derivatives has garnered considerable attention. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines. For example, in vitro studies revealed that certain benzimidazole derivatives showed IC50 values in the low micromolar range against various cancer cell lines.

Cancer Cell Line IC50 (μM) Reference
MCF7 (breast cancer)25.72 ± 3.95
U87 (glioblastoma)45.2 ± 13.0

The mechanism of action for this compound involves its interaction with specific molecular targets within cells:

  • The nitro group can be reduced to form reactive intermediates that interact with cellular components.
  • The benzimidazole core can bind to DNA and proteins, potentially disrupting their function and leading to biological effects such as cell cycle arrest or apoptosis.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • A study assessed the antimicrobial activity of various benzimidazole derivatives against clinical isolates of bacteria. The results indicated that compounds with a nitro group exhibited enhanced antibacterial activity compared to their non-nitro counterparts.
  • In Vivo Anticancer Study :
    • An animal model study evaluated the efficacy of a related benzimidazole derivative in suppressing tumor growth in mice. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol?

  • Answer : The compound can be synthesized via cyclocondensation of substituted o-phenylenediamines with nitro-substituted carboxylic acids under acidic conditions. For example, intermediates with methoxy groups (e.g., 3-methoxyphenyl derivatives) are synthesized using catalytic HCl in ethanol, followed by nitration at the 6-position using HNO₃/H₂SO₄. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the benzimidazole core .

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

  • Answer : Single-crystal X-ray diffraction (XRD) using SHELXL software is essential for unambiguous structural confirmation. Key parameters include bond angles (e.g., C8–N2–C14 at ~87.41°) and hydrogen-bonding motifs (e.g., O–H···N interactions between hydroxyl and nitro groups), which stabilize the crystal lattice .

Q. What analytical techniques validate the purity and stability of this compound under experimental conditions?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) confirm purity. Stability studies in DMSO or aqueous buffers (pH 4–9) at 25°C over 48 hours are recommended, with periodic NMR (¹H/¹³C) analysis to detect decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in this compound?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model nitro group reduction pathways. The LUMO energy of the nitro moiety (~-1.8 eV) indicates susceptibility to nucleophilic attack, aligning with experimental observations of selective reduction to amines using NaBH₄/Pd/C .

Q. What strategies resolve contradictions in biological activity data for benzimidazole derivatives?

  • Answer : Discrepancies in activity (e.g., anti-inflammatory vs. inactive results) may arise from assay-specific conditions (e.g., cell line variability). Dose-response curves (IC₅₀) and target engagement studies (e.g., enzyme inhibition assays for COX-2) should be cross-validated with structural analogs. For example, replacing the 3-methoxyphenyl group with fluorophenyl moieties alters binding to hydrophobic pockets .

Q. How does the methoxy group at the 3-position influence the compound’s pharmacokinetic profile?

  • Answer : The 3-methoxy group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In vivo studies in rodent models show a plasma half-life (t₁/₂) of ~6 hours, compared to ~2 hours for non-methoxy analogs. Molecular dynamics simulations suggest the methoxy group sterically shields the benzimidazole core from hepatic enzymes .

Q. What experimental approaches optimize the compound’s solubility for in vivo applications?

  • Answer : Co-crystallization with hydrophilic coformers (e.g., succinic acid) improves aqueous solubility. Alternatively, PEGylation of the hydroxyl group increases logP from 2.1 to 1.3, confirmed by phase-solubility diagrams and powder XRD .

Methodological Notes

  • Crystallography : Use SHELXL for refinement; prioritize low R-factor (<5%) and high-resolution (<1.0 Å) datasets.
  • Synthesis : Monitor nitration steps via TLC to avoid over-nitration byproducts .
  • Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to contextualize activity data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol
Reactant of Route 2
2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol

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